molecular formula C10H12O3 B13182529 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid

Cat. No.: B13182529
M. Wt: 180.20 g/mol
InChI Key: OBHUOPQSVHUSJF-UHFFFAOYSA-N
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Description

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by a furan ring substituted with a cyclopropyl and a methyl group, and an acetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cross-ketonization of methyl 2-furoate with carboxylic acids . This reaction typically requires a catalyst, such as ZrO2, and is conducted under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C). The optimization of the molar ratio between reactants is crucial to achieve high selectivity and conversion rates.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of catalytic cross-ketonization and other related synthetic techniques can be scaled up for industrial applications. The use of efficient catalysts and continuous-flow reactors can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furan derivatives.

    Reduction: Reduction reactions can target the cyclopropyl or methyl groups, leading to the formation of different reduced products.

    Substitution: The acetic acid moiety can participate in substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the cyclopropyl group can produce cyclopropylmethanol derivatives.

Scientific Research Applications

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s furan ring and acetic acid moiety play crucial roles in its reactivity and biological activity. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate various biochemical processes through its functional groups .

Comparison with Similar Compounds

2-(5-Cyclopropyl-3-methylfuran-2-yl)acetic acid can be compared with other similar compounds, such as:

    2-Acetyl furan: A compound with a similar furan ring structure but different substituents.

    Furan-2,5-dicarboxylic acid: Another furan derivative with carboxylic acid groups.

    Cyclopropyl acetic acid: A compound with a cyclopropyl group and an acetic acid moiety but lacking the furan ring.

These compounds share some structural similarities but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

2-(5-cyclopropyl-3-methylfuran-2-yl)acetic acid

InChI

InChI=1S/C10H12O3/c1-6-4-9(7-2-3-7)13-8(6)5-10(11)12/h4,7H,2-3,5H2,1H3,(H,11,12)

InChI Key

OBHUOPQSVHUSJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1)C2CC2)CC(=O)O

Origin of Product

United States

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